Regioisomeric Differentiation: 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Substitution as a Determinant of Physicochemical Profile
The 3,4-dichlorophenyl substitution pattern on N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) constitutes a distinct regioisomeric entity from the 3,5-dichlorophenyl analog (N-(3,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide). Although both share the same molecular formula (C10H7Cl2N3OS) and molecular weight (288.15 g/mol) , the positional isomerism of chlorine atoms on the phenyl ring is anticipated to produce diverging electronic properties, dipole moments, and steric contours. In medicinal chemistry SAR, 3,4- vs. 3,5-dichloro substitution on anilide phenyl rings routinely confers differential target binding affinities and selectivity profiles [1].
| Evidence Dimension | Regioisomeric structural identity and predicted property divergence |
|---|---|
| Target Compound Data | 3,4-dichlorophenyl substitution; computed molecular weight 288.15 g/mol; C10H7Cl2N3OS |
| Comparator Or Baseline | 3,5-dichlorophenyl isomer (N-(3,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide); same molecular weight 288.15 g/mol; same formula C10H7Cl2N3OS |
| Quantified Difference | Positional isomerism (3,4- vs. 3,5-Cl2); no direct head-to-head bioactivity data available; class-level SAR precedent indicates that 3,4- vs. 3,5-dichloro regioisomers routinely exhibit divergent binding and activity profiles [1]. |
| Conditions | Computational structural comparison; SAR class-level inference from 1,2,3-thiadiazole carboxamide literature. |
Why This Matters
Selecting the correct regioisomer is mandatory for SAR integrity and target engagement reproducibility; the 3,4-isomer cannot be interchanged with the 3,5-isomer without altering pharmacological outcome.
- [1] Zhan P, Liu X, Li Z, Fang Z, Li Z, Wang B, Pannecouque C, De Clercq E. Synthesis and biological evaluation of 1,2,3-thiadiazole derivatives containing 1,4-benzodioxan as potent anti-HIV-1 agents. Bioorganic & Medicinal Chemistry. 2009;17(16):5920-5927. (Demonstrates that halogen substitution pattern on the phenyl ring of 1,2,3-thiadiazole carboxamides significantly influences biological activity). View Source
